![molecular formula C21H35NO2 B050068 3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide CAS No. 121808-24-0](/img/structure/B50068.png)
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E-5050 involves the reaction of 4-(2",6"-dimethylheptyl)phenylbutanoic acid with ethanolamine. The reaction is typically carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of E-5050 follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions: E-5050 undergoes various chemical reactions, including:
Oxidation: E-5050 can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of E-5050 can lead to the formation of alcohols or amines.
Substitution: E-5050 can undergo nucleophilic substitution reactions, where the ethanolamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
E-5050 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of hyperuricemia and related conditions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
E-5050 exerts its effects by inhibiting the postsecretory reabsorption of urate in the kidneys. This inhibition leads to increased excretion of urate in the urine, thereby reducing serum urate levels. The molecular targets involved in this mechanism include transporters and enzymes responsible for urate reabsorption .
Similar Compounds:
Probenecid: Another uricosuric agent that inhibits urate reabsorption but has a different chemical structure.
Trichlormethiazide: A diuretic with uricosuric properties but a different mechanism of action.
Uniqueness: E-5050 is unique due to its specific inhibition of postsecretory urate reabsorption without significantly affecting other renal functions. This selective action makes it a promising candidate for therapeutic applications with potentially fewer side effects compared to other uricosuric agents .
特性
CAS番号 |
121808-24-0 |
|---|---|
分子式 |
C21H35NO2 |
分子量 |
333.5 g/mol |
IUPAC名 |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
InChI |
InChI=1S/C21H35NO2/c1-16(2)6-5-7-17(3)14-19-8-10-20(11-9-19)18(4)15-21(24)22-12-13-23/h8-11,16-18,23H,5-7,12-15H2,1-4H3,(H,22,24) |
InChIキー |
SRKIBXBMSGIQFP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
正規SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
同義語 |
E 5050 E-5050 E5050 N-(3-(4'-(2'',6''-dimethylheptyl)phenyl)butanoyl)ethanolamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







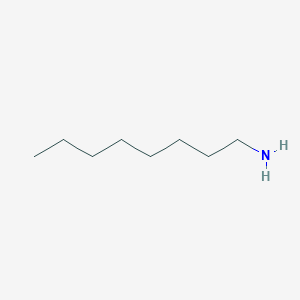

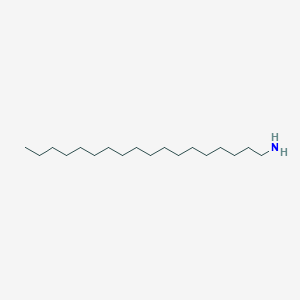
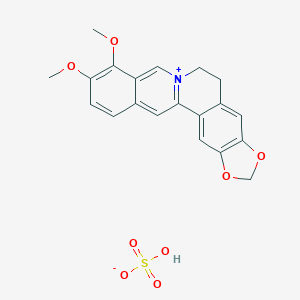

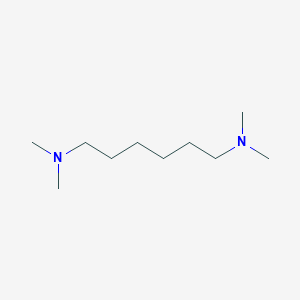
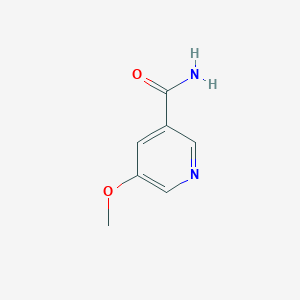
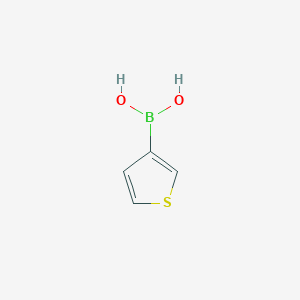
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)